1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1175146-85-6
VCID: VC8054847
InChI: InChI=1S/C10H16N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7-8,10H,2-6H2,1H3
SMILES: CCN1CCC(CC1)N2C=C(N=N2)C=O
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol

1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 1175146-85-6

Cat. No.: VC8054847

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde - 1175146-85-6

Specification

CAS No. 1175146-85-6
Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
IUPAC Name 1-(1-ethylpiperidin-4-yl)triazole-4-carbaldehyde
Standard InChI InChI=1S/C10H16N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7-8,10H,2-6H2,1H3
Standard InChI Key GFFQOLZGBWXDDR-UHFFFAOYSA-N
SMILES CCN1CCC(CC1)N2C=C(N=N2)C=O
Canonical SMILES CCN1CCC(CC1)N2C=C(N=N2)C=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with an ethyl group at the 1-position, directly linked to a 1,2,3-triazole ring at the 4-position. The triazole’s 4-carbaldehyde group introduces a reactive site for further chemical modifications. The IUPAC name, 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, reflects this arrangement .

Key Physicochemical Parameters

  • Molecular Formula: C10H16N4O\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}

  • Molecular Weight: 208.26 g/mol

  • Exact Mass: 208.13200 g/mol

  • Polar Surface Area (PSA): 51.02 Ų

  • LogP (Partition Coefficient): 0.685

  • Appearance: White to off-white solid

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC10H16N4O\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}
Molecular Weight208.26 g/mol
PSA51.02 Ų
LogP0.685
Storage Conditions-20°C, sealed, dry

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring. A representative route involves:

  • Piperidine Modification: Ethylation of piperidine-4-amine to introduce the ethyl group.

  • Triazole Formation: Reaction of the ethylpiperidine derivative with an azide-containing precursor under Cu(I) catalysis.

  • Aldehyde Introduction: Oxidation of a hydroxymethyl intermediate or direct formylation using the Vilsmeier-Haack reaction .

Analytical Validation

  • Purity: ≥95% (confirmed by 1H^1\text{H} NMR) .

  • Spectroscopic Data: 1H^1\text{H} NMR spectra align with the expected structure, confirming the presence of the aldehyde proton at ~9.8 ppm and piperidine/triazole protons between 1.5–8.0 ppm .

Applications in Scientific Research

Pharmaceutical Intermediates

The aldehyde group enables conjugation with amines, hydrazines, or other nucleophiles, making the compound a key building block in:

  • Anticancer Agents: Triazole derivatives exhibit apoptosis-inducing properties via kinase inhibition.

  • Antimicrobials: Structural analogs show activity against Candida albicans and Gram-positive bacteria.

Table 2: Potential Biological Targets

Target ClassMechanism of Action
KinasesATP-binding site inhibition
Fungal ErgosterolBiosynthesis disruption
Bacterial Cell WallPeptidoglycan synthesis interference

Material Science

The compound’s rigid heterocyclic framework contributes to the development of:

  • Metal-Organic Frameworks (MOFs): As ligands for catalytic sites.

  • Polymer Additives: Enhancing thermal stability and mechanical properties .

HazardPrecautionary Measure
Skin ContactWash with soap and water
InhalationMove to fresh air
Eye ExposureRinse cautiously with water

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